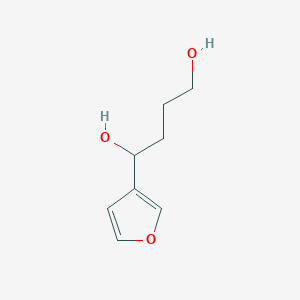

1-(3-Furanyl)-1,4-butanediol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1-(furan-3-yl)butane-1,4-diol |

InChI |

InChI=1S/C8H12O3/c9-4-1-2-8(10)7-3-5-11-6-7/h3,5-6,8-10H,1-2,4H2 |

InChI Key |

OTLGPIBBVWUOAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(CCCO)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Furanyl 1,4 Butanediol

Chemo-Catalytic Synthesis Routes

The chemo-catalytic synthesis of 1-(3-Furanyl)-1,4-butanediol can be approached through various strategic disconnections of the target molecule. These routes primarily involve the formation of carbon-carbon bonds to connect the furan (B31954) moiety to the butanediol (B1596017) chain or the construction of one part of the molecule onto a pre-existing scaffold of the other.

Strategies for Incorporating the Furan Moiety

The introduction of the furan ring is a critical step in the synthesis of the target compound. Methodologies can be broadly categorized into two main approaches: the functionalization of a butanediol scaffold or the formation of the butanediol chain from a furan-containing precursor.

This strategy involves the reaction of a suitably activated butanediol derivative with a 3-furanyl nucleophile or electrophile. For instance, a protected 1,4-butanediol (B3395766) with a leaving group at the 1-position could react with a 3-furanyl organometallic reagent, such as 3-furyllithium or a 3-furyl Grignard reagent. The regioselectivity of this approach is controlled by the position of the leaving group on the butanediol chain.

Alternatively, a butanediol derivative with a nucleophilic center could be employed to attack an electrophilic furan species. However, generating a specific electrophilic site at the 3-position of the furan ring while avoiding reactions at the more reactive 2- and 5-positions can be challenging and may require the use of directing groups or specific reaction conditions.

An alternative approach starts with a molecule already containing the 3-furanyl group and builds the 1,4-butanediol chain. This could involve, for example, the hydroformylation of a 3-vinylfuran (B3031764) or a related unsaturated furan derivative, followed by reduction of the resulting aldehyde and another functional group to yield the diol.

Another potential route is the reaction of 3-furaldehyde (B129913) with a three-carbon nucleophile that can be subsequently converted to the required diol functionality. The success of this strategy hinges on the availability of the starting furan-containing precursors and the efficiency of the subsequent chain-building and functional group transformations.

Stereoselective and Regioselective Synthetic Approaches

Controlling the stereochemistry at the C1 position of the butanediol chain is a key challenge in the synthesis of chiral this compound. Stereoselective approaches would likely involve the use of chiral catalysts or auxiliaries. For instance, an asymmetric reduction of a ketone precursor, 1-(3-furanyl)-1-oxo-4-hydroxybutane, could provide access to enantiomerically enriched this compound.

Regioselectivity is primarily a concern when functionalizing the furan ring or the butanediol scaffold. As mentioned, the inherent reactivity of the furan ring at the α-positions (2 and 5) makes regioselective functionalization at the β-position (3) a significant synthetic hurdle. Strategies to achieve this include the use of 3-halofurans in cross-coupling reactions or directed metalation of the furan ring.

Catalysis in Furanyl-Butanediol Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules like this compound. Homogeneous catalysis, in particular, offers a high degree of control over reactivity and selectivity.

Homogeneous catalysts are crucial for key transformations such as cross-coupling reactions, hydroformylation, and hydrogenation. For instance, palladium- or nickel-based catalysts are commonly employed in cross-coupling reactions to form the C-C bond between the furan ring and the butanediol precursor. The choice of ligands for the metal center is critical in tuning the catalyst's activity and selectivity.

In the context of butanediol formation from furan-containing precursors, rhodium or cobalt-based homogeneous catalysts are often used for hydroformylation reactions. Subsequent reduction of the aldehyde and other functional groups can be achieved using various homogeneous hydrogenation catalysts, such as those based on ruthenium or iridium, often with chiral ligands to induce stereoselectivity.

Below is a table summarizing potential homogeneous catalytic reactions that could be employed in the synthesis of this compound.

| Reaction Type | Catalyst System (Example) | Precursors | Product Formation Step |

| Cross-Coupling | Pd(PPh₃)₄ | 3-Bromofuran and a butanediol-derived organometallic reagent | Formation of the C(furan)-C(butanediol) bond |

| Hydroformylation | Rh(CO)₂(acac)/Ligand | 3-Allylfuran | Introduction of a formyl group for chain extension |

| Asymmetric Hydrogenation | Ru(BINAP)Cl₂ | 1-(3-Furanyl)-1-oxo-4-hydroxybutane | Stereoselective formation of the secondary alcohol |

Heterogeneous Catalysis Systems

Heterogeneous catalysis plays a crucial role in the hydrogenation steps of furan derivatives. In the proposed synthesis of this compound, the reduction of a keto-intermediate or the hydrogenation of the furan ring (if desired) would rely on such catalytic systems.

The hydrogenation of furanic compounds is well-studied, with catalysts typically comprising a noble metal (e.g., Pd, Pt, Ru) or a non-noble metal (e.g., Ni, Cu) on a solid support. rwth-aachen.derwth-aachen.dedatapdf.com For the selective hydrogenation of a side-chain carbonyl group without affecting the furan ring, milder conditions and specific catalysts are required.

| Catalyst System | Substrate Type | Product | Reference |

| Pd/C | Furan derivatives | Tetrahydrofuran (B95107) derivatives | rsc.org |

| Ru/C | Furfural (B47365) | Furfuryl alcohol | rwth-aachen.de |

| Ni/C | 5-Hydroxymethylfurfural (B1680220) | 2,5-Dimethylfuran | rwth-aachen.de |

| Copper chromite | Furfuryl alcohol | Ring cleavage products | rwth-aachen.de |

Catalyst Design and Mechanistic Insights

The design of heterogeneous catalysts for the selective hydrogenation of furan derivatives is an active area of research. lidsen.comlidsen.com The choice of metal, support, and preparation method significantly influences the catalyst's activity and selectivity.

For the selective reduction of a ketone on the side chain of a furan ring, the catalyst should favor the hydrogenation of the C=O bond over the C=C bonds of the furan ring. This can be achieved by using catalysts with a lower hydrogenation activity or by carefully controlling the reaction conditions (temperature, pressure, solvent).

Mechanistically, the hydrogenation of a carbonyl group on a metal surface is believed to involve the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The furan ring's interaction with the catalyst surface can lead to undesired side reactions, such as ring opening or over-hydrogenation. rsc.org Catalyst design aims to minimize these side reactions by modifying the electronic properties of the metal or the nature of the support.

Optimization of Catalytic Performance

The optimization of catalytic performance for the synthesis of this compound would involve a systematic study of various reaction parameters.

Catalyst Screening: A range of supported metal catalysts (e.g., Pd/C, Pt/C, Ru/C, Raney Ni) would be tested for the selective reduction of the keto-intermediate.

Reaction Conditions: The effect of temperature, hydrogen pressure, solvent, and catalyst loading on the reaction rate and selectivity would be investigated. Lower temperatures generally favor the hydrogenation of the furan ring, while higher temperatures can promote the hydrogenation of functional groups. rwth-aachen.de

Catalyst Modification: The addition of promoters or the use of bimetallic catalysts can enhance the selectivity towards the desired diol.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is crucial for the sustainable production of chemicals. rsc.orgrsc.orgresearchgate.net In the context of this compound synthesis, several aspects can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Convergent syntheses are often more atom-economical than linear ones.

Use of Renewable Feedstocks: Furan derivatives can be derived from biomass, making them attractive starting materials for the synthesis of bio-based chemicals.

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a key principle of green chemistry.

Safer Solvents and Reagents: The selection of environmentally benign solvents and reagents is essential to minimize the environmental impact of the synthesis.

Biocatalytic and Biotechnological Production Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. acs.orgnih.gov The use of enzymes or whole-cell systems can provide access to chiral compounds with high enantiomeric purity under mild reaction conditions.

Enzymatic Transformations to this compound

The synthesis of this compound could potentially be achieved through enzymatic transformations. Lipases, for example, are known to catalyze the synthesis of esters and polyesters from diacids and diols. acs.orgresearchgate.netwur.nlacs.org

A plausible biocatalytic route could involve the lipase-catalyzed reaction of a furan-containing diacid or its ester with a suitable diol, followed by selective reduction. Alternatively, a keto-acid precursor could be reduced enantioselectively using a ketoreductase to yield a chiral hydroxy-acid, which could then be further transformed into the target diol.

The enzymatic synthesis of furan-based oligomer diols has been reported, demonstrating the feasibility of using enzymes for the construction of furan-containing diol structures. acs.orgresearchgate.net Research in this area focuses on optimizing reaction conditions and exploring the substrate scope of various enzymes. mdpi.comrug.nlresearchgate.netresearchgate.netnih.gov

| Enzyme | Reaction Type | Substrate | Product | Reference |

| Candida antarctica Lipase B (CalB) | Polycondensation | Dimethyl furan-2,5-dicarboxylate (B1257723) and 1,4-cyclohexanedimethanol | Oligofuranoate diols | acs.orgresearchgate.net |

| Lipase | Polytransesterification | Dimethyl furan-2,5-dicarboxylate and aliphatic diols | Furan oligoesters | wur.nl |

| Ketoreductase | Asymmetric reduction | Ketones | Chiral alcohols | acs.org |

Enzyme Identification and Characterization

Currently, there is a lack of specific enzymes that have been identified and characterized for the direct synthesis of this compound. However, researchers are investigating broad-specificity enzymes from classes such as lipases and oxidoreductases for their potential to functionalize furan rings. For instance, lipases, such as Candida antarctica Lipase B (CalB), have been successfully employed in the synthesis of other furan-based oligomer diols, demonstrating the potential of this enzyme class for forming ester linkages involving furan structures. While not a direct synthesis of the target molecule, this indicates that enzymes can recognize and process furan-containing substrates. The search for enzymes capable of regioselectively hydroxylating a furan ring at the 3-position and subsequently reducing a side chain is an active area of investigation.

| Enzyme Class | Potential Reaction | Substrate Example | Reference Enzyme |

| Lipase | Esterification/Transesterification | Dimethyl furan-2,5-dicarboxylate | Candida antarctica Lipase B (CalB) |

| Oxidoreductase | Hydroxylation/Reduction | Furan-containing precursors | - |

Directed Evolution and Enzyme Engineering for Specificity

Given the absence of naturally occurring enzymes with high specificity for this compound synthesis, directed evolution and protein engineering are critical strategies. Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties. This process involves generating a library of enzyme variants through random mutagenesis, followed by screening for improved activity or specificity towards a target substrate. While specific examples for this compound are not yet published, the principles of directed evolution have been successfully applied to enhance the performance of enzymes for other non-natural reactions, suggesting its high potential in this context. For example, cytochrome P450 enzymes have been engineered through directed evolution to catalyze reactions not found in nature.

Process Optimization for Biocatalytic Conversions

Optimizing reaction conditions is crucial for the industrial viability of any biocatalytic process. Key parameters include temperature, pH, substrate and enzyme concentration, and the choice of solvent. For the enzymatic synthesis of furan-based compounds, a two-stage method involving an initial reaction at atmospheric pressure followed by a second stage under vacuum has been shown to improve product yields. Furthermore, the use of solvent-free systems is being explored to enhance the sustainability of the process. Immobilization of enzymes on solid supports is another important aspect of process optimization, as it allows for easier catalyst recovery and reuse, thereby reducing production costs.

Microbial Fermentation and Metabolic Engineering Strategies

Whole-cell biocatalysis using engineered microorganisms presents an alternative and potentially more cost-effective route to this compound by leveraging the cell's metabolic machinery for both enzyme production and cofactor regeneration.

Design of Non-Naturally Occurring Microbial Organisms for Biosynthesis

The biosynthesis of this compound requires the design of non-naturally occurring microbial strains. Platform organisms such as Escherichia coli and Saccharomyces cerevisiae are common choices for metabolic engineering due to their well-characterized genetics and rapid growth. The general strategy involves introducing heterologous genes that encode the necessary enzymatic activities to convert a central metabolite or a supplemented precursor into the target molecule. While no specific engineered strains for this compound production have been reported, the successful engineering of microbes for the production of other furan derivatives and diols provides a strong foundation.

Elucidation of Biosynthetic Pathways and Pathway Engineering

A key challenge in the microbial production of this compound is the design of an efficient biosynthetic pathway. As this compound is not known to be a natural product, a synthetic pathway must be constructed by combining enzymes from various organisms. One hypothetical pathway could start from a furan-containing precursor, which is then subjected to a series of enzymatic modifications, such as hydroxylation and reduction, to yield the final product. The elucidation of natural biosynthetic pathways for other furan compounds, such as furan fatty acids, can provide valuable insights and identify novel enzymes that could be repurposed for the synthesis of this compound.

| Precursor | Key Enzymatic Steps | Potential Enzyme Source |

| Furan-3-carboxylic acid | Carboxylate reduction, Aldehyde reduction | Carboxylic acid reductases, Alcohol dehydrogenases |

| 3-Furaldehyde | Aldehyde reduction, Side-chain elongation and reduction | Aldehyde reductases, Elongases, Reductases |

Cultivation Conditions and Fermentation Process Development

The development of a robust fermentation process is the final step towards scalable production. This involves optimizing cultivation parameters such as media composition, pH, temperature, and aeration to maximize product titer, rate, and yield. Fed-batch fermentation is a common strategy to overcome substrate or product toxicity and to achieve high cell densities and product concentrations. For furan-based compounds, which can be inhibitory to microbial growth, careful control of the substrate feed rate is particularly important. While specific fermentation conditions for this compound are yet to be established, general principles from the microbial production of other diols and furan derivatives will be applicable.

Chemical Reactivity and Derivatization of 1 3 Furanyl 1,4 Butanediol

Reactions Involving the Hydroxyl Groups

The 1,4-butanediol (B3395766) side chain of 1-(3-Furanyl)-1,4-butanediol possesses two hydroxyl groups, a primary and a secondary one, which are key sites for a variety of chemical modifications. These reactions include esterification, etherification, oxidation, and dehydration, leading to a wide array of derivatives with tailored properties.

Esterification of this compound involves the reaction of its hydroxyl groups with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This can proceed either selectively, targeting one hydroxyl group, or non-selectively to yield diesters. The selectivity of the reaction is often influenced by the steric hindrance around the hydroxyl groups and the reaction conditions employed. The primary hydroxyl group is generally more accessible and therefore more reactive towards esterification than the more sterically hindered secondary hydroxyl group.

Selective esterification can be achieved by using bulky acylating agents or by employing enzymatic catalysts that can differentiate between the primary and secondary hydroxyls. Non-selective esterification, leading to the formation of a diester, is typically accomplished by using an excess of the acylating agent under more forcing conditions.

Table 1: Examples of Esterification Reactions of Diols

| Reactant | Acylating Agent | Catalyst | Product(s) | Selectivity |

|---|---|---|---|---|

| 1,4-Butanediol | Acetic Anhydride | Acid Catalyst | 1,4-Diacetoxybutane | Non-selective |

The hydroxyl groups of this compound can be converted to ethers through reactions with alkyl halides or other alkylating agents. Similar to esterification, the relative reactivity of the primary and secondary hydroxyl groups plays a crucial role in determining the product distribution. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a common method for ether formation.

Selective etherification of the primary hydroxyl group can be achieved by using a stoichiometric amount of a strong base and an alkylating agent at controlled temperatures. The formation of a diether would necessitate the use of an excess of both the base and the alkylating agent.

Oxidation of the hydroxyl groups in this compound can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the oxidant used and the reaction conditions. The primary alcohol can be oxidized to an aldehyde, which can be further oxidized to a carboxylic acid. The secondary alcohol can be oxidized to a ketone.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of the primary alcohol to an aldehyde and the secondary alcohol to a ketone. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will oxidize the primary alcohol directly to a carboxylic acid and the secondary alcohol to a ketone.

In the context of 1,4-butanediol itself, oxidation can lead to the formation of γ-hydroxybutyraldehyde, which can then cyclize to form γ-butyrolactone (GBL). A similar intramolecular cyclization following oxidation could be a potential reaction pathway for this compound.

The diol structure of this compound allows for intramolecular dehydration (cyclization) to form cyclic ethers. Acid-catalyzed dehydration of 1,4-butanediol is a well-established industrial process for the synthesis of tetrahydrofuran (B95107) (THF). google.comnih.govmdpi.com A similar reaction is expected for this compound, which upon intramolecular cyclization would yield 3-(tetrahydrofuran-2-yl)furan.

The ease of this cyclization is dependent on the stability of the resulting five-membered ring. The reaction is typically carried out at elevated temperatures in the presence of an acid catalyst.

Reactions Involving the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of the butanediol (B1596017) substituent on the ring influences the regioselectivity of these reactions.

Furan undergoes electrophilic aromatic substitution more readily than benzene. pearson.com The substitution typically occurs at the C2 and C5 positions, which are more nucleophilic than the C3 and C4 positions. pearson.comchemicalbook.comonlineorganicchemistrytutor.com This preference is due to the greater stabilization of the cationic intermediate formed during the attack at the C2/C5 positions. chemicalbook.com

For 3-substituted furans, the directing effect of the substituent must be considered. An alkyl group, such as the butanediol side chain, is generally considered to be an activating group and an ortho-, para-director in electrophilic aromatic substitution. In the case of a 3-substituted furan, this would direct incoming electrophiles to the C2 and C5 positions. Therefore, electrophilic substitution on this compound is expected to predominantly yield 2- and 5-substituted products. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Table 2: Regioselectivity in Electrophilic Substitution of Furan

| Reaction | Electrophile | Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 2-Nitrofuran |

| Bromination | Br⁺ | 2-Bromofuran |

| Sulfonation | SO₃ | Furan-2-sulfonic acid |

Hydrogenation and Reduction of the Furan Ring

The furan ring of this compound can undergo hydrogenation to yield its saturated tetrahydrofuran analog, 1-(tetrahydro-3-furanyl)-1,4-butanediol. This transformation typically requires the use of heterogeneous catalysts under a hydrogen atmosphere. Common catalysts for furan hydrogenation include noble metals such as palladium, platinum, and ruthenium, as well as non-precious metal catalysts based on nickel. The reaction conditions, including temperature, pressure, and solvent, play a crucial role in the selectivity and yield of the desired product.

While specific studies on the hydrogenation of this compound are not extensively detailed in publicly available literature, the general principles of furan reduction can be applied. For instance, the hydrogenation of furan derivatives can be achieved under various conditions, as illustrated in the table below, which showcases typical catalyst systems and conditions used for related furanic compounds.

Table 1: Representative Conditions for Furan Ring Hydrogenation

| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Product |

|---|---|---|---|---|---|

| Raney Ni | 2-Furylmethanol | 100 | 100-150 | Dioxane | Tetrahydrofurfuryl alcohol |

| Pd/C | Furan | 50 | 25-100 | Ethanol | Tetrahydrofuran |

It is important to note that the presence of the diol side chain in this compound may influence the catalytic activity and selectivity, potentially leading to side reactions such as hydrogenolysis of the C-O bonds in the diol moiety under harsh conditions.

Ring-Opening Reactions and Subsequent Transformations

The furan ring is susceptible to cleavage under various reaction conditions, particularly in the presence of acids or oxidizing agents. rsc.org Acid-catalyzed ring-opening of furans typically proceeds through protonation of the furan oxygen, followed by nucleophilic attack, leading to the formation of dicarbonyl compounds. rsc.orgresearchgate.net For this compound, such a reaction would be expected to yield a substituted octane (B31449) derivative with keto and aldehyde functionalities, which could then undergo further intramolecular reactions.

The specific products of ring-opening are highly dependent on the reaction conditions and the nature of the substituents on the furan ring. researchgate.net For instance, the presence of water can lead to hydrolysis, while alcohols as solvents can result in the formation of acetals. Oxidative ring-opening, using reagents like ozone or peroxy acids, would lead to different sets of products, likely involving carboxylic acid functionalities.

Cascade and Tandem Reactions Utilizing the Multifunctional Nature

The dual functionality of this compound makes it an ideal candidate for cascade or tandem reactions, where multiple transformations occur in a single pot. For example, a reaction sequence could be initiated by the ring-opening of the furan moiety, followed by an intramolecular aldol (B89426) condensation involving the newly formed carbonyl groups and the hydroxyl groups of the butanediol chain. This could lead to the formation of complex cyclic structures.

Synthesis of Analogues and Complex Derivatives

The this compound scaffold can be used as a starting material for the synthesis of a variety of analogues and more complex molecules. The hydroxyl groups of the diol chain can be derivatized to form esters, ethers, or urethanes, thereby modifying the physical and chemical properties of the molecule.

Furthermore, the furan ring can be a platform for various substitutions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be employed to introduce new functional groups onto the furan ring, although the activating nature of the alkyl substituent at the 3-position would direct incoming electrophiles to specific positions on the ring. The synthesis of a pyridine (B92270) analogue, 1-(3-Pyridinyl)-1,4-butanediol, has been reported, indicating the possibility of synthesizing heterocyclic analogues. nih.gov

Mechanistic Investigations of Reactions Involving 1 3 Furanyl 1,4 Butanediol

Reaction Pathway Elucidation using Spectroscopic and Chromatographic Methods

To elucidate the reaction pathways of 1-(3-Furanyl)-1,4-butanediol, chemists would typically employ a combination of spectroscopic and chromatographic techniques to monitor the transformation of the starting material into products over time.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be crucial for identifying the structural changes in the molecule. Infrared (IR) spectroscopy could track changes in functional groups, such as the hydroxyl (-OH) groups or the furan (B31954) ring. UV-Visible spectroscopy might be used if the reactants or products possess chromophores.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to separate the components of the reaction mixture at various time points. researchgate.netnih.gov This separation allows for the quantification of the reactant's consumption and the products' formation. Coupling these techniques with Mass Spectrometry (GC-MS or LC-MS) would enable the identification of the molecular weights of reactants, intermediates, and products, providing critical pieces of the reaction puzzle. swgdrug.org

For a hypothetical acid-catalyzed dehydration of this compound, researchers would look for the disappearance of alcohol peaks and the appearance of signals corresponding to potential products like a substituted tetrahydrofuran (B95107) or a diene.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the mechanism of a reaction by determining its rate and dependence on various factors. For this compound, this would involve systematically varying the concentration of the reactant, catalysts, and temperature, while monitoring the reaction progress.

The rate of reaction could be determined by tracking the decrease in the concentration of this compound or the increase in the concentration of a key product over time using methods like HPLC or GC. nih.gov From this data, the reaction order with respect to each reactant can be determined. For example, in similar diol reactions, the process can exhibit pseudo-first-order kinetics under specific conditions. mdpi.com

The effect of temperature on the reaction rate would be studied to determine the activation energy (Ea) using the Arrhenius equation. This provides insight into the energy barrier of the reaction.

Hypothetical Kinetic Data for a Reaction of this compound

Identification and Characterization of Reaction Intermediates

Identifying transient intermediates is often the most challenging part of mechanistic studies but provides the most direct evidence for a proposed reaction pathway. For reactions involving this compound, potential intermediates could include carbocations (in acid-catalyzed reactions) or organometallic species (in metal-catalyzed reactions).

Specialized techniques would be required to detect these short-lived species. Low-temperature NMR could be used to slow down the reaction and allow for the observation of intermediates. Trapping experiments, where a scavenger molecule is added to react specifically with a suspected intermediate to form a stable, identifiable product, are also a common strategy.

Computational Chemistry and Theoretical Studies

In the absence of experimental data, computational chemistry provides a powerful tool to predict and understand the reactivity of molecules like this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to investigate the electronic structure of the molecule. These calculations can determine the electron density distribution, identify the most nucleophilic and electrophilic sites, and calculate the energies of the frontier molecular orbitals (HOMO and LUMO). This information helps predict how the molecule will react. For instance, the location of the highest electron density on the furan ring or the hydroxyl groups would indicate likely sites for electrophilic attack.

Transition State Modeling and Energy Profile Analysis

A key aspect of computational mechanistic studies is the modeling of transition states. By locating the transition state structure for a proposed reaction step, its energy can be calculated, which corresponds to the activation barrier. researchgate.net By mapping the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile allows chemists to determine the rate-determining step of the reaction and to evaluate the feasibility of different proposed pathways.

Molecular Dynamics Simulations of Reaction Environments

Molecular dynamics (MD) simulations could be used to model the behavior of this compound in a solvent and to understand how the solvent molecules influence the reaction. mdpi.com MD simulations provide insight into the conformational flexibility of the reactant and how it approaches other reactants or catalytic sites. By simulating the reaction environment, researchers can gain a more realistic understanding of the factors controlling the reaction dynamics.

Prediction of Selectivity and Yield based on Computational Models

While specific, experimentally validated computational models for reactions involving this compound are not extensively documented in publicly available literature, the prediction of selectivity and yield for such a bifunctional molecule relies on well-established theoretical chemistry principles. Computational models, particularly those based on quantum mechanics, are powerful tools for elucidating reaction mechanisms and predicting outcomes. These models provide insight into the electronic and structural factors that govern why certain products are formed preferentially over others (selectivity) and in what quantities (yield).

The predictive power of these models stems from their ability to map out the potential energy surface of a reaction. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most likely pathways a reaction will follow. For a molecule like this compound, which contains both a heterocyclic aromatic ring and a diol chain, computational analysis must consider the competitive reactivity of these distinct functional groups.

Density Functional Theory (DFT) in Mechanistic Analysis

Density Functional Theory (DFT) is a predominant method used to investigate reaction mechanisms for organic molecules. DFT calculations can determine the activation energies (the energy barriers that must be overcome) for various competing reaction pathways. The pathway with the lowest activation energy is typically the one that proceeds fastest, thus dictating the major product under kinetic control. rsc.orgrsc.org

For this compound, several reactions could be modeled:

Reactions at the Furan Ring: This includes hydrogenation, ring-opening, or cycloaddition reactions. rsc.orgpku.edu.cn DFT models can predict the regioselectivity of these reactions (e.g., which double bond in the furan ring is preferentially hydrogenated). For instance, a study on furan hydrogenation on a Pd(111) surface showed that the formation of tetrahydrofuran (THF) is kinetically preferred at lower temperatures, while the ring-opened product, 1-butanol, is thermodynamically favored and becomes the major product at higher temperatures. rsc.orgrsc.org

Reactions at the Diol Chain: This primarily involves dehydration reactions. Theoretical studies on the dehydration of similar molecules, such as 1,3-butanediol, have used DFT to map out the reaction pathways leading to various butadiene isomers. researchgate.net The calculations identify the transition states for water elimination and predict which isomer is most likely to form based on the calculated energy barriers. researchgate.net

A computational study on this compound would evaluate these pathways simultaneously. For example, in a catalytic hydrogenation reaction, the model would calculate the activation energies for both the hydrogenation of the furan ring and the hydrogenolysis of the C-O bonds in the diol chain. The predicted selectivity would depend on the relative heights of these energy barriers.

Illustrative Data from a Hypothetical DFT Study

To illustrate how computational models generate predictions, the following table presents hypothetical data from a DFT study on the catalytic hydrogenation of this compound. The model calculates the Gibbs free energy of activation (ΔG‡) for competing pathways. A lower ΔG‡ corresponds to a faster reaction rate.

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| A | Hydrogenation of Furan Ring to Tetrahydrofuran derivative | 18.5 | Major Product (Kinetic) |

| B | Ring-Opening of Furan Moiety | 22.1 | Minor Product |

| C | Dehydration of Diol Chain | 25.8 | Trace Product |

Based on these hypothetical calculations, the model predicts that the hydrogenation of the furan ring (Pathway A) is the most favorable kinetic pathway, and thus the corresponding product, 1-(Tetrahydrofuran-3-yl)butane-1,4-diol, would be the major product.

Kinetic Modeling for Yield Prediction

Once the primary reaction pathways and their energy barriers are identified using methods like DFT, this information can be used to develop microkinetic models. These models simulate the reaction over time, taking into account reaction conditions such as temperature, pressure, and catalyst concentration, to predict the yield of each product.

The accuracy of these predictions can then be benchmarked against experimental results. Discrepancies between predicted and experimental yields help chemists refine the computational model, leading to a deeper understanding of the reaction mechanism.

Predictive Accuracy and Model Validation

The reliability of computational predictions is highly dependent on the level of theory and the basis set used in the calculations. Validation against experimental data is crucial. The table below illustrates a hypothetical comparison between predicted yields from a computational model and actual experimental results for a reaction involving this compound.

| Product | Predicted Yield (%) | Experimental Yield (%) | Relative Error (%) |

|---|---|---|---|

| 1-(Tetrahydrofuran-3-yl)butane-1,4-diol | 85 | 82 | 3.7 |

| Nonane-1,4,8-triol (from ring opening) | 12 | 15 | -20.0 |

| Other Products | 3 | 3 | 0.0 |

Applications of 1 3 Furanyl 1,4 Butanediol As a Synthetic Intermediate

Precursor for Advanced Polymeric Materials

The incorporation of a furan (B31954) moiety into a diol like 1,4-butanediol (B3395766) suggests its potential as a monomer for creating advanced polymeric materials. The furan ring can impart unique properties such as increased rigidity, thermal stability, and the potential for bio-based origins.

Polycondensation Reactions for Polymer Backbone Incorporation

In theory, 1-(3-Furanyl)-1,4-butanediol could undergo polycondensation reactions with various dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form polyesters. The two hydroxyl groups of the diol would react with the carboxyl groups of the diacid to form ester linkages, creating the polymer backbone. The general reaction scheme for such a polycondensation is depicted below:

The properties of the resulting polyester (B1180765) would be influenced by the structure of both the furan-containing diol and the comonomer diacid.

Copolymerization Strategies for Tailored Material Properties

Copolymerization offers a versatile approach to fine-tune the properties of polymers. This compound could be used as a comonomer with other diols in the synthesis of copolyesters. By varying the ratio of the furan-containing diol to other diols, properties such as the glass transition temperature (Tg), melting temperature (Tm), crystallinity, and mechanical strength could be systematically adjusted. For instance, incorporating a rigid furan ring could increase the Tg of the resulting copolymer.

A hypothetical data table illustrating the potential effect of incorporating this compound into a copolyester is presented below. Please note this data is illustrative and not based on experimental results for this specific compound.

| Molar % of this compound | Other Diol | Diacid | Glass Transition Temperature (Tg) (°C) | Tensile Modulus (GPa) |

| 0 | 1,4-Butanediol | Adipic Acid | -60 | 0.5 |

| 25 | 1,4-Butanediol | Adipic Acid | -45 | 0.8 |

| 50 | 1,4-Butanediol | Adipic Acid | -25 | 1.2 |

| 75 | 1,4-Butanediol | Adipic Acid | -5 | 1.7 |

| 100 | - | Adipic Acid | 15 | 2.2 |

Elucidation of Monomer-Polymer Structure-Property Relationships

The relationship between the monomer structure and the final polymer properties is a fundamental aspect of polymer science. For a polymer derived from this compound, the presence of the 3-substituted furan ring would be a key structural feature. It would be expected to introduce asymmetry and rigidity into the polymer chain, which could disrupt packing and reduce crystallinity compared to a polymer made with 1,4-butanediol alone. The furan ring's polarity and potential for hydrogen bonding could also influence inter-chain interactions, affecting the material's mechanical and thermal properties.

Building Block for Diverse Heterocyclic Compounds

The furan ring in this compound is a versatile heterocyclic system that can participate in various chemical transformations. The diol functionality provides additional reactive sites. This combination makes it a potential precursor for the synthesis of more complex heterocyclic structures. For example, the furan ring can undergo Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, which could be exploited to build new heterocyclic systems.

Role in the Synthesis of Complex Organic Molecules

As a functionalized building block, this compound could be utilized in the multi-step synthesis of complex organic molecules. The hydroxyl groups can be protected or converted into other functional groups, allowing for selective reactions at the furan ring or the butanediol (B1596017) chain. This strategic manipulation of functional groups is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures.

Intermediate in Fine Chemical and Specialty Chemical Production

Fine chemicals and specialty chemicals are characterized by their high purity and specific applications. If this compound were readily available, it could serve as a valuable intermediate in the production of such chemicals. Its unique combination of a furan ring and a butanediol chain could be leveraged to synthesize niche molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Analytical Methodologies for 1 3 Furanyl 1,4 Butanediol and Its Reaction Products

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 1-(3-Furanyl)-1,4-butanediol in solution. Both ¹H and ¹³C NMR would provide definitive information on the connectivity of the molecule. Based on the known chemical shifts for 3-substituted furans and 1,4-butanediol (B3395766), a predicted spectrum can be outlined.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons and the aliphatic chain protons. The protons on the furan ring (H-2, H-4, H-5) would appear in the aromatic region, typically downfield, while the butanediol (B1596017) chain protons would be found in the upfield aliphatic region. The hydroxyl protons would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The furan carbons would resonate in the aromatic region (δ > 100 ppm), while the aliphatic carbons of the butanediol chain would appear at higher field (δ < 80 ppm).

Predicted NMR Data for this compound

| Spectrum Type | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Furan H-2, H-5 | ~7.4 | Multiplet |

| Furan H-4 | ~6.4 | Multiplet | |

| Butanediol CH, CH₂ | ~1.6 - 4.6 | Multiplets | |

| Hydroxyl (OH) | Variable | Broad Singlet | |

| ¹³C NMR | Furan C=C-O (C2, C5) | ~140 - 145 | n/a |

| Furan C-C=C (C3, C4) | ~110 - 125 | n/a | |

| Butanediol Carbons | ~25 - 75 | n/a |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by absorptions from the hydroxyl (O-H) groups and the furan ring. Theoretical studies and experimental data on furan and its derivatives provide a basis for assigning these vibrational frequencies.

Characteristic IR Absorption Bands

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups, indicating intermolecular hydrogen bonding.

C-H Stretch (Furan): Aromatic C-H stretching vibrations for the furan ring are expected to appear just above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the butanediol chain will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Stretch (Furan): Vibrations corresponding to the carbon-carbon double bonds within the furan ring typically appear in the 1500-1650 cm⁻¹ region.

C-O Stretch: Strong C-O stretching bands for the primary and secondary alcohol groups are expected in the 1050-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

The molecular ion peak (M⁺) would be at m/z 156. Key fragmentation pathways would likely include:

Loss of a water molecule ([M-H₂O]⁺) from the diol chain, resulting in a peak at m/z 138.

Alpha-cleavage adjacent to the hydroxyl groups or the furan ring.

Cleavage of the C-C bonds within the butanediol chain.

Formation of a prominent furan-containing fragment, such as the furfuryl cation or related structures.

Analysis of related butanediol compounds shows characteristic fragments resulting from cleavage of the aliphatic chain.

Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC)

Gas chromatography can be used for the analysis of this compound, although its two hydroxyl groups may cause peak tailing and reduce volatility. To overcome this, derivatization is a common strategy for compounds containing multiple alcohol groups. Silylation, for instance, replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility and improving chromatographic performance.

For the analysis of furan derivatives, columns such as the HP-5MS (a low-bleed, non-polar phase) have proven effective, allowing for good separation and resolution. A GC method coupled with a Flame Ionization Detector (FID) would be suitable for purity assessment, while GC coupled with Mass Spectrometry (GC-MS) would be ideal for identifying and confirming the structure of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for the analysis of polar compounds like diols and is well-suited for this compound.

Reversed-Phase (RP) HPLC: This is the most common HPLC mode. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This method would be effective for separating the target compound from less polar impurities. A UV detector would be suitable for detection, as the furan ring possesses a chromophore.

Hydrophilic Interaction Liquid Chromatography (HILIC): For separating highly polar compounds, HILIC can be an excellent alternative. This technique uses a polar stationary phase (like a diol-functionalized silica) with a mobile phase rich in organic solvent. It is particularly useful for analyzing compounds that are too polar for good retention in reversed-phase mode. An analytical method using an ion-exclusion column with refractive index detection (RID) has also been developed for quantifying diols like 1,4-butanediol.

Typical HPLC Parameters

| Parameter | Reversed-Phase (RP) HPLC | HILIC |

|---|---|---|

| Stationary Phase | C18 or C8 silica | Diol or Amide silica |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Acetonitrile/Water gradient (high organic content) |

| Detector | UV (due to furan ring) or RID | UV, RID, or Evaporative Light Scattering Detector (ELSD) |

Advanced Structural Elucidation Methods (e.g., X-ray Crystallography)

For an unambiguous determination of the three-dimensional structure of this compound, X-ray crystallography is the definitive method. This technique requires the compound to be in a solid, crystalline form. If a suitable single crystal can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This method has been successfully applied to determine the structure of substituted butanediol derivatives, revealing details such as the anti-conformation of vicinal substituents. Such an analysis would confirm the connectivity established by NMR and provide invaluable insight into the molecule's stereochemistry and intermolecular interactions, such as hydrogen bonding patterns in the crystal lattice.

Environmental and Sustainability Considerations in Furanyl Butanediol Research

Development of Atom-Economical and Waste-Minimizing Synthetic Routes

A primary goal in the sustainable production of 1-(3-Furanyl)-1,4-butanediol is the development of synthetic pathways that maximize the incorporation of reactants into the final product, a concept known as atom economy. primescholars.comchemrxiv.org High atom economy is a cornerstone of green chemistry, aiming to reduce the generation of waste. ntnu.nonih.gov Research in the broader field of furan (B31954) chemistry has highlighted several promising atom-economical reactions.

One such approach is the Diels-Alder reaction, a powerful tool in organic synthesis that can be highly atom-efficient. rsc.orgmdpi.com This type of [4+2]-cycloaddition can proceed with 100% atom economy under the right conditions, often without the need for a catalyst. mdpi.com The application of Diels-Alder reactions to furan derivatives is a well-established method for creating complex molecules and could be a viable strategy for the synthesis of precursors to this compound. rsc.orgmdpi.comsemanticscholar.org

Catalytic routes are also being explored to improve the efficiency and reduce the environmental impact of furan derivative synthesis. rsc.org For instance, the selective synthesis of polysubstituted furans from propargyl alcohols and terminal alkynes can be fully atom-economic. organic-chemistry.org Such methods minimize byproducts, with water often being the only other substance produced. organic-chemistry.org The development of efficient catalysts, such as those based on copper, can facilitate these transformations under mild conditions. organic-chemistry.org

The concept of atom economy extends beyond the final synthetic step to encompass the entire production chain, including the synthesis of starting materials. ntnu.no Therefore, a holistic approach is necessary to truly assess the sustainability of a given synthetic route. ntnu.no

| Reaction Type | Description | Potential Atom Economy | Key Advantages |

|---|---|---|---|

| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction between a conjugated diene and a dienophile. | Can be 100% | High efficiency, often requires no catalyst, can be performed under mild conditions. mdpi.com |

| Catalytic Cycloisomerization | Rearrangement of a molecule to a cyclic form with the aid of a catalyst. | Can be 100% | High selectivity and efficiency, minimizes byproducts. organic-chemistry.org |

| Addition Reactions | Two or more molecules combine to form a larger one, with all atoms of the starting materials being incorporated into the product. | 100% | No byproducts are formed, maximizing material efficiency. chemrxiv.org |

Integration with Bio-refinery Concepts and Renewable Feedstocks

The production of this compound can be seamlessly integrated into existing and future biorefinery models. rsc.orgdaneshyari.comresearchgate.net Biorefineries aim to utilize biomass as a sustainable source for a wide range of chemicals and fuels, moving away from a reliance on fossil fuels. rsc.orgurfu.ru Furan derivatives, including the precursors to this compound, are key platform chemicals that can be derived from lignocellulosic biomass. urfu.rumdpi.comresearchgate.netresearchgate.net

Lignocellulosic biomass, which includes agricultural residues like corn stover and sugarcane bagasse, is an abundant and non-food renewable resource. urfu.rumdpi.comacs.org This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. researchgate.net Through various pretreatment and hydrolysis processes, the cellulose and hemicellulose fractions can be broken down into their constituent sugars (hexoses and pentoses). mdpi.com These sugars can then be converted into furan compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which serve as versatile building blocks for a variety of chemicals, including this compound. mdpi.comresearchgate.netacs.org

| Biomass Source | Cellulose (%) | Hemicellulose (%) | Lignin (%) |

|---|---|---|---|

| Corn Stover | 35-40 | 20-25 | 10-15 |

| Sugarcane Bagasse | 40-45 | 25-30 | 18-24 |

| Wheat Straw | 33-38 | 20-25 | 15-20 |

| Hardwood | 40-55 | 24-40 | 18-25 |

| Softwood | 45-50 | 25-35 | 25-35 |

Q & A

Q. What are the primary synthetic routes for 1-(3-Furanyl)-1,4-butanediol, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : While direct evidence for this compound is limited, analogous synthesis of substituted butanediols (e.g., 1,4-butanediol derivatives) often involves catalytic esterification or transesterification. For instance, 1,4-butanediol acrylate synthesis uses solid acid catalysts (e.g., SO₄²⁻/TiO₂-SnO₂) with optimized mole ratios of reactants .

- Optimization : Response surface methodology (RSM) is recommended to refine parameters like acid-to-alcohol ratios, catalyst loading, and temperature. For example, RSM improved 1,4-butanediol acrylate yield by balancing factors such as a 2.62:1 acid-to-alcohol ratio and 8.88% catalyst loading .

Q. How is this compound metabolized in biological systems, and what analytical methods are used to track its metabolites?

Methodological Answer:

- Metabolism : Structural analogs like 1,4-butanediol are rapidly metabolized to γ-hydroxybutyric acid (GHB) via alcohol dehydrogenase in mammals. In rats, >85% of 1,4-butanediol is converted to CO₂ within 72 hours . The furanyl substituent may alter metabolic kinetics, necessitating isotope-tracing (e.g., ¹⁴C-labeled compounds) to assess pathways .

- Analytical Methods : Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is standard. For example, 1,4-butanediol in biological samples is quantified via GC-MS after derivatization .

Q. What are the solubility properties of this compound in solvent systems, and how can solubility be predicted?

Methodological Answer:

- Solubility Prediction : The Hansen solubility parameter (HSP) theory applies to structurally similar compounds. For 1,4-butanediol/water systems, solubility peaks at >70% 1,4-butanediol (δ = 14.0 (cal/cm³)^½), aligning with lignin’s HSP . For furanyl derivatives, computational tools like COSMO-RS can model solvent interactions.

Advanced Research Questions

Q. How can experimental design frameworks address contradictions in toxicity data for this compound?

Methodological Answer:

- Case Study : Toxicity studies on 1,4-butanediol reveal dose-dependent effects (e.g., LD₅₀ = 26 mg/kg in mice for a furanyl analog vs. rapid GHB conversion in rats ). To resolve discrepancies:

Use D-optimal experimental designs to test variables (e.g., dose, species, metabolic inhibitors) .

Apply ANOVA to identify significant factors (e.g., ethanol co-administration potentiates toxicity ).

Q. What strategies enhance the catalytic efficiency of this compound in polymerization reactions?

Methodological Answer:

- Crosslinking Applications : 1,4-butanediol diacrylate acts as a crosslinker in polymers by forming covalent bonds via radical polymerization. Key parameters include:

Q. How do structural modifications (e.g., furanyl substitution) influence the neuropharmacological activity of 1,4-butanediol derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The furanyl group in 1-(3-Furanyl)-1,4-pentanedione increases lipophilicity, potentially enhancing blood-brain barrier penetration . Compare with 1,4-butanediol’s GHB-mediated CNS effects .

- In Vivo Models : Drosophila melanogaster assays show GHB synthesis within 5 minutes of 1,4-butanediol injection . For furanyl derivatives, microdialysis in rodents can track neurotransmitter changes (e.g., GABA/glutamate).

Data Contradiction Analysis

Q. Why do metabolic studies report varying rates of 1,4-butanediol-to-GHB conversion across species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.